

Disodium Pamoate Monohydrate: Application Notes and Data Compendium

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Compound Focus: Disodium pamoate monohydrate

CAS No.: 71607-30-2

Cat. No.: S949911

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Chemical Identification and Properties

Disodium pamoate monohydrate is a salt commonly utilized in pharmaceutical development, particularly in formulating long-acting injectable (LAI) depot preparations [1] [2].

Basic Chemical Information

The table below summarizes the fundamental chemical identifiers for **disodium pamoate monohydrate**:

Property	Specification
CAS Number	71607-30-2 [3] [4]
UNII	ZL7OV5621O [3]
Molecular Formula	$C_{23}H_{16}Na_2O_7$ [3] [4]
Molecular Weight	450.3 g/mol [3]

Property	Specification
IUPAC Name	disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate [3]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+] [3]</chem>

Physicochemical Properties

The calculated physicochemical properties are valuable for pre-formulation assessments:

Descriptor	Value
Hydrogen Bond Donor Count	3 [3]
Hydrogen Bond Acceptor Count	7 [3]
Rotatable Bond Count	4 [3]
Topological Polar Surface Area (TPSA)	122 Å ² [3]
Heavy Atom Count	32 [3]
Complexity	569 [3]

Pharmaceutical Applications and Rationale

Disodium pamoate is not typically a therapeutic agent itself but is a critical **pharmaceutical salt former** used to modify the properties of active pharmaceutical ingredients (APIs), especially for LAIs [2].

Role in Long-Acting Injectable Formulations

The pamoate anion forms low-solubility salts with certain basic drug molecules. This low solubility is the fundamental principle behind sustained-release depot injections [2]. When the salt is administered as a crystalline suspension via intramuscular or subcutaneous injection, it creates a depot at the injection site. The active drug is then slowly released as the salt dissolves in the tissue fluid, providing sustained drug release over weeks [2].

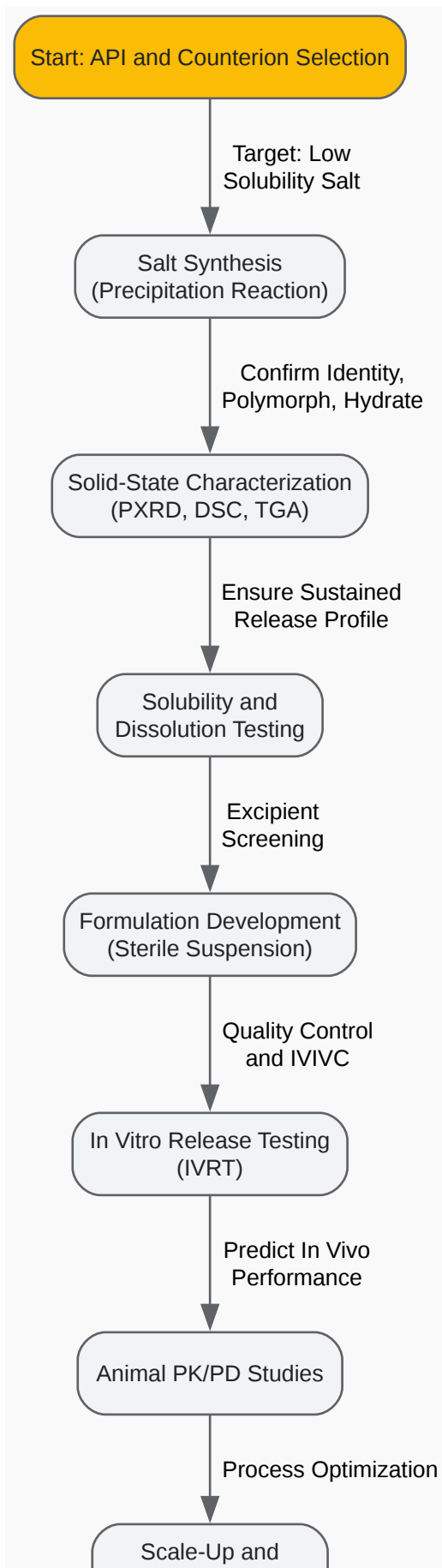
Example Formulations

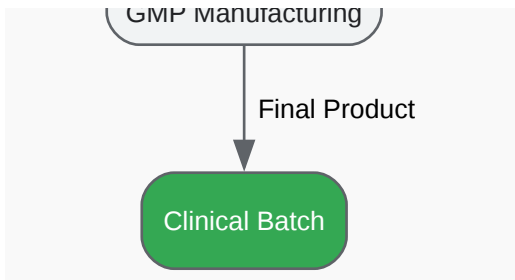
The following examples illustrate the practical application of pamoate salts in marketed medicines:

- **Olanzapine Pamoate Monohydrate:** This is the active ingredient in **Zyprexa Relprevv**, a long-acting injectable antipsychotic used for the treatment of schizophrenia. The formulation is designed for intramuscular injection, with dosing intervals of 2 to 4 weeks [5].
- **Other Neuroleptic Salts:** A patent also claims the formation of pamoate salts with other CNS drugs, including **donepezil** (for Alzheimer's disease), **rivastigmine**, and **memantine**, indicating a broader applicability in developing sustained-release neurological therapies [1].

Experimental Workflow for Salt Formation and Evaluation

The following diagram outlines the general workflow for developing a pamoate salt-based long-acting injectable, synthesized from the general principles of LAI development [2]:





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Key Considerations for Protocol Development

While a direct synthesis protocol for the disodium pamoate salt itself is not provided, the following insights can guide experimental design:

Analytical Techniques for Characterization

A comprehensive characterization of the synthesized salt is crucial. The following table lists recommended techniques:

Technique	Information Obtained
Chromatography (HPLC/UPLC)	Chemical purity and assay of the final salt [3].
Spectroscopy (NMR, IR)	Structural confirmation and salt stoichiometry.
Powder X-Ray Diffraction (PXRD)	Solid-state structure, crystallinity, and polymorph identification.
Thermal Analysis (DSC, TGA)	Melting point, thermal stability, and confirmation of hydrate form (water loss) [3].
Particle Size Analysis	Critical for suspension properties and dissolution rate [2].

Critical Process Parameters

Based on a related patent for olanzapine pamoate, the salt formation process is sensitive to several factors [6]:

- **Solvent System:** The choice of solvent and anti-solvent for precipitation is critical for obtaining the desired crystalline form.
- **pH:** The pH of the reaction mixture must be carefully controlled to ensure complete salt formation and precipitation.
- **Temperature and Mixing:** These parameters directly influence crystal habit, particle size distribution, and filtration efficiency.
- **Drying Conditions:** For a monohydrate, drying temperature and vacuum must be controlled to avoid dehydration.

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